3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol
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Overview
Description
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol is a heterocyclic compound that features a piperidine ring fused with a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and triazole rings in its structure suggests that it may exhibit a variety of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of the triazole and piperidine rings suggests potential interactions with a range of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring and exhibit similar biological activities.
Triazole Derivatives: Compounds such as 1,2,3-triazole and its derivatives are known for their diverse pharmacological properties.
Uniqueness
3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol is unique due to the combination of the piperidine and triazole rings in its structure. This dual-ring system may confer distinct biological activities and enhance its potential as a therapeutic agent compared to compounds with only one of these rings.
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-(1-propan-2-yltriazol-4-yl)piperidin-3-ol |
InChI |
InChI=1S/C10H18N4O/c1-8(2)14-6-9(12-13-14)10(15)4-3-5-11-7-10/h6,8,11,15H,3-5,7H2,1-2H3 |
InChI Key |
ADQSRWKNIJOPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=N1)C2(CCCNC2)O |
Origin of Product |
United States |
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